molecular formula C7H4N2O2 B147312 2-Nitrobenzonitrile CAS No. 612-24-8

2-Nitrobenzonitrile

Cat. No.: B147312
CAS No.: 612-24-8
M. Wt: 148.12 g/mol
InChI Key: SWBDKCMOLSUXRH-UHFFFAOYSA-N
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Description

2-Nitrobenzonitrile is an aromatic organic compound with the molecular formula C7H4N2O2. It is characterized by a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring. This compound appears as a yellow crystalline powder and is insoluble in water . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

2-Nitrobenzonitrile can be compared with other nitrobenzonitriles, such as:

  • 3-Nitrobenzonitrile
  • 4-Nitrobenzonitrile

Uniqueness:

Comparison with Similar Compounds

Properties

IUPAC Name

2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDKCMOLSUXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210100
Record name Benzonitrile, o-nitro-
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-24-8
Record name 2-Nitrobenzonitrile
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Record name o-Nitrobenzonitrile
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Record name 2-Nitrobenzonitrile
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Record name Benzonitrile, o-nitro-
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Record name 2-nitrobenzonitrile
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Record name O-NITROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-nitrobenzonitrile?

A1: this compound has the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol. Key spectroscopic data includes:

    Q2: Can this compound be used in catalytic applications?

    A3: While this compound itself is not typically used as a catalyst, its unique reactivity makes it a valuable substrate in various catalytic transformations. For instance, gold clusters have demonstrated the ability to catalyze intramolecular cascade reactions involving this compound. []

    Q3: How do structural modifications of this compound affect its reactivity?

    A4: The presence of electron-withdrawing groups, such as the nitro group in the ortho position, significantly influences the reactivity of the nitrile group in this compound, making it susceptible to nucleophilic attack. [] This property is exploited in numerous synthetic transformations. For instance, the reaction of this compound with various mercaptoheterocycles leads to the formation of 2-nitro-5-[(heterocyclic)thio]benzonitriles, showcasing the impact of structural modifications on reactivity. []

    Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

    A4: Various spectroscopic and chromatographic methods are used for characterizing and quantifying this compound. These include:

      Q5: Is there information available on the environmental fate and effects of this compound?

      A6: Research has explored the uptake and conversion of 4,5-dichloro-2-nitrobenzonitrile, a related compound, by fungal spores (Fusarium culmorum). [] This highlights the need to investigate the environmental impact and degradation pathways of this compound.

      Q6: Are there viable alternatives or substitutes for this compound in specific synthetic applications?

      A7: Depending on the specific synthetic target, alternative starting materials and synthetic routes might exist. For example, the synthesis of quinazolinones, often achieved using this compound, can be accomplished through different approaches, such as utilizing quinazolin-4(3H)-one intermediates. [] The choice of the most appropriate route depends on factors such as cost-effectiveness, efficiency, and the desired product purity.

      Q7: What are some common synthetic routes to this compound?

      A8: this compound can be synthesized through various methods, including the nitration of readily available starting materials. One study investigates the nitration of benzonitrile over zeolite catalysts, highlighting the potential for selective synthesis of specific isomers, including this compound. []

      Q8: What types of reactions is this compound commonly used in?

      A8: this compound is a valuable precursor in organic synthesis, particularly in the construction of heterocyclic compounds. The following examples illustrate its versatility:

      • Synthesis of Quinazolinones: Numerous research articles highlight the use of this compound as a starting material in the synthesis of 2-aryl-4-quinazolinones. [, , , , , , , , ] These reactions often involve a cascade of transformations, including reduction, condensation, and cyclization steps.
      • Formation of Benzimidazoles: this compound reacts with phenylglycine in the presence of an iron(III) chloride catalyst to yield benzimidazoles. [] This decarboxylative-deaminative functionalization demonstrates the compound's utility in constructing diverse heterocyclic structures.
      • Synthesis of Indazoles: An efficient strategy for synthesizing 3-amino-2H-indazole derivatives utilizes 2-nitrobenzonitriles as starting materials. [] The process involves converting 2-nitrobenzonitriles to benzamidines, followed by reductive cyclization and N-N bond formation.

      Q9: What is the relevance of this compound in medicinal chemistry?

      A10: this compound and its derivatives hold significance in medicinal chemistry due to their potential biological activities. The synthesis of folate antagonists, particularly thioquinazoline analogs of methotrexate, exemplifies this relevance. [] These compounds demonstrated antimalarial and antibacterial properties, emphasizing the importance of this compound as a building block for developing new therapeutic agents. [, ]

      Q10: Are there any known drugs or drug candidates that incorporate the this compound scaffold?

      A10: While this compound itself may not be present in approved drugs, its synthetic derivatives, particularly quinazolinones, are key components in several pharmaceuticals, including:

      • Gefitinib (Iressa®): This drug, used to treat non-small cell lung cancer, features a quinazolinone core derived from this compound. [, ] Efficient synthetic strategies have been developed for gefitinib, highlighting the importance of optimizing these routes for large-scale production.
      • Erlotinib HCl (Tarceva®): Similar to gefitinib, erlotinib also relies on a quinazolinone scaffold and is utilized in cancer therapy. [, ] The synthesis of erlotinib analogs often involves the preparation of quinazolinone intermediates, showcasing the versatility of this compound as a building block.

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